molecular formula C14H13N3O4 B11063471 N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine CAS No. 61963-89-1

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine

Cat. No.: B11063471
CAS No.: 61963-89-1
M. Wt: 287.27 g/mol
InChI Key: CTCLFGMWEFMSHV-UHFFFAOYSA-N
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Description

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine is a synthetic organic compound that features a benzodioxole moiety fused with a nitropyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: The starting material, 2,2-dimethyl-1,3-benzodioxole, is synthesized through the reaction of catechol with acetone in the presence of an acid catalyst.

    Nitration: The benzodioxole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amination: The nitro compound is subsequently reduced to the corresponding amine using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Coupling with Pyridine: Finally, the amine is coupled with a pyridine derivative under palladium-catalyzed cross-coupling conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin(II) chloride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of cellular pathways and processes, ultimately affecting cell viability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine is unique due to the presence of both the benzodioxole and nitropyridine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

61963-89-1

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine

InChI

InChI=1S/C14H13N3O4/c1-14(2)20-11-6-5-9(8-12(11)21-14)16-13-10(17(18)19)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)

InChI Key

CTCLFGMWEFMSHV-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)NC3=C(C=CC=N3)[N+](=O)[O-])C

Origin of Product

United States

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